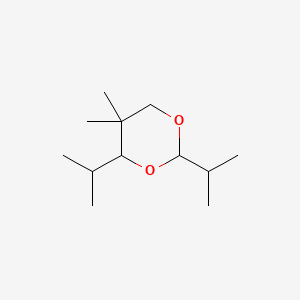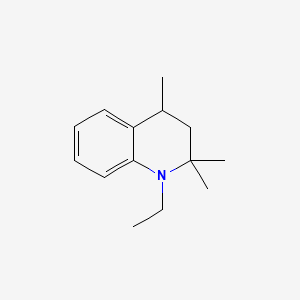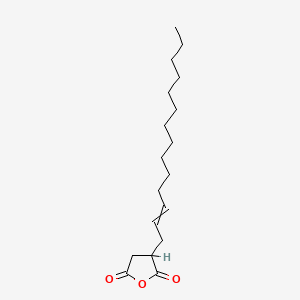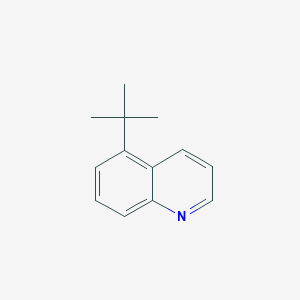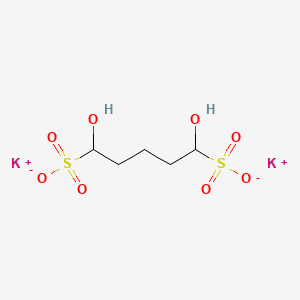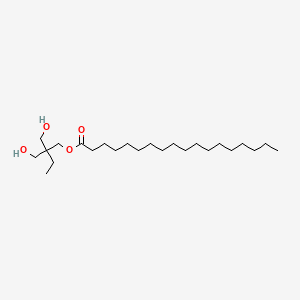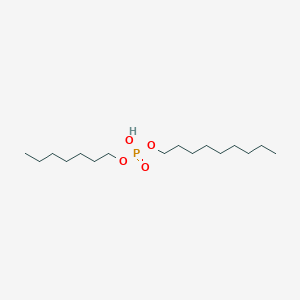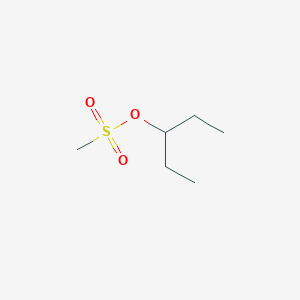
Pentan-3-yl methanesulfonate
概要
説明
Pentan-3-yl methanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 . It is commonly used in the synthesis of other compounds.
Molecular Structure Analysis
The IUPAC name for Pentan-3-yl methanesulfonate is 1-ethylpropyl methanesulfonate . Its InChI code is 1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
Pentan-3-yl methanesulfonate is a liquid at room temperature .科学的研究の応用
Organic Chemistry
“Pentan-3-yl methanesulfonate” is a chemical compound with the CAS Number: 4358-72-9 . It’s often used in the field of organic chemistry for various synthesis processes .
Application in the Synthesis of Tropane Alkaloids
One specific application of “Pentan-3-yl methanesulfonate” is in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is used in the synthesis of tropane alkaloids .
Results or Outcomes
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, the use of “Pentan-3-yl methanesulfonate” in the synthesis of these compounds is of significant interest in the field of organic chemistry .
Metal Leaching
Methanesulfonic acid, which is related to “Pentan-3-yl methanesulfonate”, has been used as a leaching agent for metals . While it’s not exactly the same compound, it’s possible that “Pentan-3-yl methanesulfonate” could have similar applications.
Application in Metal Recovery
Methanesulfonic acid has been used to recover metals from the jarosite residue of the zinc industry . This process involves leaching metals from primary and secondary sources .
Method of Application
The leaching of lead, zinc, and iron increased as a function of the methanesulfonic acid concentration in water up to 90 vol% . Higher concentrations resulted in precipitate formation due to the limited solubility of the iron and zinc methanesulfonate salts in water-lean methanesulfonic acid .
Results or Outcomes
The leaching under optimized conditions was successfully performed on a larger scale using a temperature-controlled batch leaching reactor . The metal/iron mass ratio increased from 1/4 for Pb/Fe, and from 1/7 for Zn/Fe in the initial jarosite, to over 2.66/1 and 1/2, in the pregnant leach solution (PLS), respectively .
Safety And Hazards
Pentan-3-yl methanesulfonate is classified as a dangerous substance. It is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using explosion-proof electrical, ventilating, and lighting equipment .
特性
IUPAC Name |
pentan-3-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNHFAHRAJPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963051 | |
| Record name | Pentan-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentan-3-yl methanesulfonate | |
CAS RN |
4358-72-9 | |
| Record name | 3-Pentanol, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentan-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

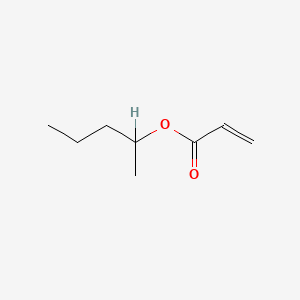
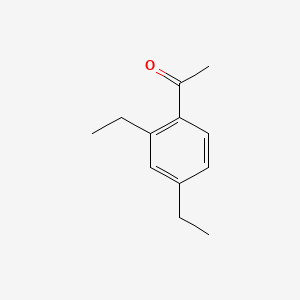
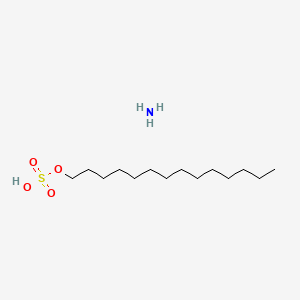
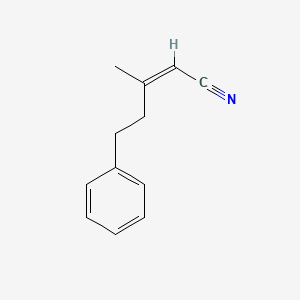

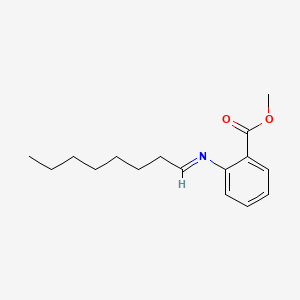
![Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester](/img/structure/B1617221.png)
